molecular formula C34H38O11 B15137636 Renchangianin B

Renchangianin B

Cat. No.: B15137636
M. Wt: 622.7 g/mol
InChI Key: FGACFCPIJZFIEZ-NLBSZNOBSA-N
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Description

Renchangianin B is a dibenzo cyclooctene-type lignan isolated from the stems of the plant Kadsura renchangiana . This compound belongs to the lignan family, which is known for its diverse biological activities and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: Renchangianin B can undergo several types of chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the lignan structure.

    Reduction: This reaction can affect the double bonds within the cyclooctene ring.

    Substitution: This reaction can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Scientific Research Applications

Renchangianin B has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Renchangianin B involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

Renchangianin B is unique among lignans due to its specific dibenzo cyclooctene structure. Similar compounds include:

This compound stands out due to its unique structural features and the specific biological activities it exhibits, making it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C34H38O11

Molecular Weight

622.7 g/mol

IUPAC Name

[(8S,9S,10S,11R)-3,9,16-trihydroxy-4,5,14,15-tetramethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate

InChI

InChI=1S/C34H38O11/c1-9-17(2)32(37)44-28-18(3)34(4,39)31(45-33(38)19-13-11-10-12-14-19)21-16-23(41-6)30(43-8)27(36)25(21)24-20(28)15-22(40-5)29(42-7)26(24)35/h9-16,18,28,31,35-36,39H,1-8H3/b17-9-/t18-,28+,31-,34-/m0/s1

InChI Key

FGACFCPIJZFIEZ-NLBSZNOBSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@]([C@H](C2=CC(=C(C(=C2C3=C(C(=C(C=C13)OC)OC)O)O)OC)OC)OC(=O)C4=CC=CC=C4)(C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C(C(C2=CC(=C(C(=C2C3=C(C(=C(C=C13)OC)OC)O)O)OC)OC)OC(=O)C4=CC=CC=C4)(C)O)C

Origin of Product

United States

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